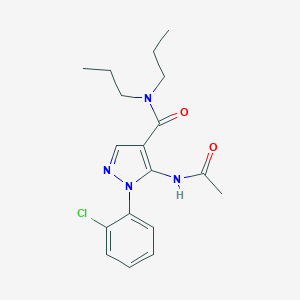![molecular formula C21H23ClN2O3 B289294 N-[4-chloro-2-(2-methylpiperidine-1-carbonyl)phenyl]-4-methoxybenzamide](/img/structure/B289294.png)
N-[4-chloro-2-(2-methylpiperidine-1-carbonyl)phenyl]-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-chloro-2-(2-methylpiperidine-1-carbonyl)phenyl]-4-methoxybenzamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core with a methoxy group at the para position and a chloro-substituted phenyl ring attached to a piperidine moiety via a carbonyl linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-2-(2-methylpiperidine-1-carbonyl)phenyl]-4-methoxybenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the piperidine moiety: The piperidine ring is synthesized through a cyclization reaction involving a suitable precursor such as 2-methylpiperidine.
Introduction of the carbonyl group: The piperidine derivative is then reacted with a carbonylating agent to introduce the carbonyl group.
Coupling with the chloro-substituted phenyl ring: The carbonylated piperidine is coupled with a 4-chloro-2-aminophenyl derivative under suitable conditions, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. Reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[4-chloro-2-(2-methylpiperidine-1-carbonyl)phenyl]-4-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Alcohol derivatives with reduced carbonyl groups.
Substitution: Substituted phenyl derivatives with various functional groups replacing the chloro group.
Scientific Research Applications
N-[4-chloro-2-(2-methylpiperidine-1-carbonyl)phenyl]-4-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-chloro-2-(2-methylpiperidine-1-carbonyl)phenyl]-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
N-[4-chloro-2-(2-methylpiperidine-1-carbonyl)phenyl]-4-methoxybenzamide can be compared with similar compounds such as:
N-{4-chloro-2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}-4-hydroxybenzamide: Similar structure but with a hydroxy group instead of a methoxy group.
N-{4-chloro-2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}-4-ethoxybenzamide: Similar structure but with an ethoxy group instead of a methoxy group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C21H23ClN2O3 |
|---|---|
Molecular Weight |
386.9 g/mol |
IUPAC Name |
N-[4-chloro-2-(2-methylpiperidine-1-carbonyl)phenyl]-4-methoxybenzamide |
InChI |
InChI=1S/C21H23ClN2O3/c1-14-5-3-4-12-24(14)21(26)18-13-16(22)8-11-19(18)23-20(25)15-6-9-17(27-2)10-7-15/h6-11,13-14H,3-5,12H2,1-2H3,(H,23,25) |
InChI Key |
UOEPXTBCYDKLIR-UHFFFAOYSA-N |
SMILES |
CC1CCCCN1C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=CC=C(C=C3)OC |
Canonical SMILES |
CC1CCCCN1C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(3,4-dimethoxybenzoyl)amino]-N-(2-furylmethyl)-N-methyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxamide](/img/structure/B289212.png)

![N-(1-(2-chlorophenyl)-4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-1H-pyrazol-5-yl)-2-furamide](/img/structure/B289216.png)
![N-{1-(2-chlorophenyl)-4-[(4-ethyl-1-piperazinyl)carbonyl]-1H-pyrazol-5-yl}-2-furamide](/img/structure/B289217.png)
![N-(1-(2-chlorophenyl)-4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-1H-pyrazol-5-yl)-2-furamide](/img/structure/B289218.png)
![N-{1-(2-chlorophenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]-1H-pyrazol-5-yl}-2-furamide](/img/structure/B289219.png)
![3-(2,5-dimethoxyphenyl)-2-{[3-methyl-4-(3-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone](/img/structure/B289223.png)
![2-[(1,3-Benzodioxol-5-ylmethylamino)methyl]-3-(4-methoxyphenyl)quinazolin-4-one](/img/structure/B289225.png)
![2-{[4-(1-ethylpropyl)-1-piperazinyl]methyl}-3-(4-fluorophenyl)-4(3H)-quinazolinone](/img/structure/B289226.png)
![3-(4-fluorophenyl)-2-{[3-methyl-4-(4-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone](/img/structure/B289227.png)
![3-(4-fluorophenyl)-2-{[4-(2-furoyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone](/img/structure/B289228.png)
![2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-3-(4-fluorophenyl)-4(3H)-quinazolinone](/img/structure/B289229.png)
![2-[(cyclohexylamino)methyl]-3-(4-fluorophenyl)-4(3H)-quinazolinone](/img/structure/B289233.png)
![1-{[3-(4-Fluorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]methyl}-4-piperidinecarboxamide](/img/structure/B289234.png)
